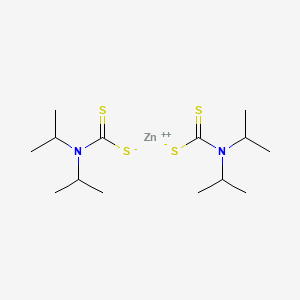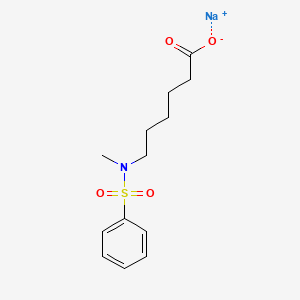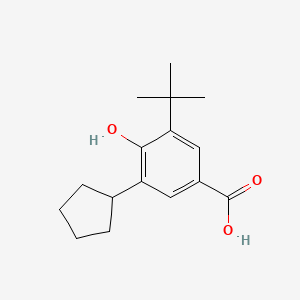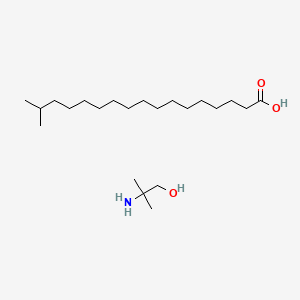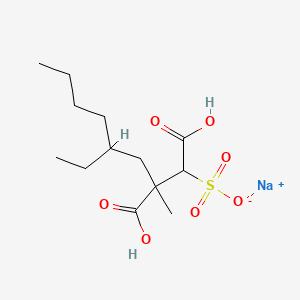
Sodium C-(2-ethylhexyl) C-methyl hydrogen 2-sulphonatosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium C-(2-ethylhexyl) C-methyl hydrogen 2-sulphonatosuccinate is a chemical compound with the molecular formula C13H23NaO7S. It is known for its surfactant properties, making it useful in various industrial and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium C-(2-ethylhexyl) C-methyl hydrogen 2-sulphonatosuccinate typically involves the sulfonation of butanedioic acid derivatives. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The process involves the controlled addition of sulfonating agents and subsequent neutralization, followed by purification steps to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Sodium C-(2-ethylhexyl) C-methyl hydrogen 2-sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include sulfonic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Sodium C-(2-ethylhexyl) C-methyl hydrogen 2-sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: In biological research, it is employed in cell lysis buffers and protein extraction protocols.
Medicine: It is investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: It is used in the formulation of detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of Sodium C-(2-ethylhexyl) C-methyl hydrogen 2-sulphonatosuccinate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in its applications in detergents and emulsifiers .
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar properties.
Sodium lauryl ether sulfate (SLES): Commonly used in personal care products.
Sodium stearate: Used in soap making and as an emulsifier.
Uniqueness
Sodium C-(2-ethylhexyl) C-methyl hydrogen 2-sulphonatosuccinate is unique due to its specific molecular structure, which provides distinct surfactant properties. Its branched alkyl chain and sulfonate group contribute to its effectiveness in reducing surface tension and enhancing solubility in various applications .
Propiedades
Número CAS |
93919-49-4 |
|---|---|
Fórmula molecular |
C13H23NaO7S |
Peso molecular |
346.37 g/mol |
Nombre IUPAC |
sodium;3-carboxy-5-ethyl-1-hydroxy-3-methyl-1-oxononane-2-sulfonate |
InChI |
InChI=1S/C13H24O7S.Na/c1-4-6-7-9(5-2)8-13(3,12(16)17)10(11(14)15)21(18,19)20;/h9-10H,4-8H2,1-3H3,(H,14,15)(H,16,17)(H,18,19,20);/q;+1/p-1 |
Clave InChI |
QVOJYLSMZISCIH-UHFFFAOYSA-M |
SMILES canónico |
CCCCC(CC)CC(C)(C(C(=O)O)S(=O)(=O)[O-])C(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



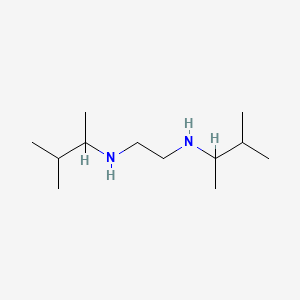
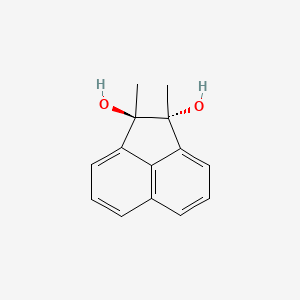
![Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate](/img/structure/B12679607.png)
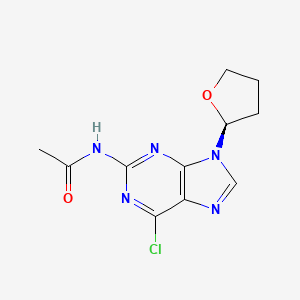
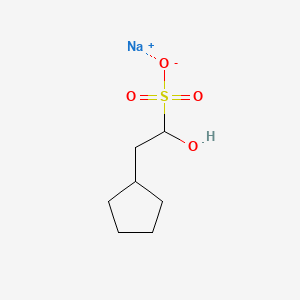
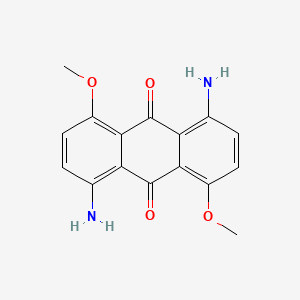
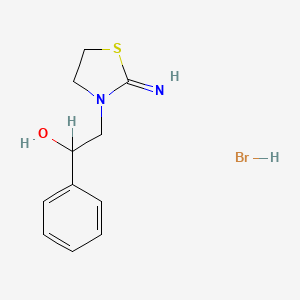
![2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine](/img/structure/B12679633.png)

